molecular formula C21H18N2O6 B3010312 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923165-92-8

2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B3010312
CAS No.: 923165-92-8
M. Wt: 394.383
InChI Key: DHOGKBTXNHXFQX-UHFFFAOYSA-N
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Description

2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a useful research compound. Its molecular formula is C21H18N2O6 and its molecular weight is 394.383. The purity is usually 95%.
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Scientific Research Applications

Potential in Polymer and Material Science

One area of application for compounds with structures similar to 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is in the development of new polymers and functional materials. Derivatives of furan, for instance, have been explored for their potential as alternative feedstocks in the chemical industry, replacing non-renewable hydrocarbon sources. These derivatives, including furandicarboxylic acid and dimethylfuran, show promise in the production of monomers, polymers, and even fuels, highlighting the versatility and potential of furan-based compounds in sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Synthesis and Pharmacological Importance

Compounds like this compound serve as core structures in secondary metabolites with significant pharmacological relevance. Synthetic methodologies for creating biologically active derivatives, such as those involving Suzuki coupling reactions and Michael acceptor reactions with dicarbonyl compounds, have been reviewed, showing the importance of such structures in drug development and synthesis (Mazimba, 2016).

Corrosion Inhibition

Quinoline derivatives, which share structural similarities with the compound , are known for their anticorrosive properties. These derivatives form stable chelating complexes with metallic surfaces, offering protection against corrosion. This suggests potential applications for related compounds in protecting industrial materials and infrastructure (Verma, Quraishi, & Ebenso, 2020).

Antioxidant Activity

Research on coumarins, which also feature a benzopyrone core similar to the compound of interest, has demonstrated significant antioxidant activity. This activity is attributed to the ability of such compounds to act as free radical scavengers, which could be relevant for the development of antioxidant therapies or supplements (Torres et al., 2014).

Anticancer Research

The structural framework of this compound could offer a basis for the development of new anticancer agents. Studies on related structures have highlighted the importance of functional group modifications to enhance tumor specificity and reduce toxicity towards healthy cells, indicating a promising area for further investigation into similar compounds (Sugita et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, nitrophenols can be used as precursors to various drugs and pesticides .

Safety and Hazards

Safety and hazards of a compound depend on its properties. Nitrophenols, for example, are poisonous .

Future Directions

The future directions of research on a compound depend on its properties and potential uses. For example, current research on nitrophenols is aimed at remediation, as they occasionally contaminate the soil near former explosives or fabric factories and military plants .

Properties

IUPAC Name

2-(2-methoxyethylamino)-6-methyl-3-(2-nitrophenyl)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-12-6-5-8-14-18(12)29-21(24)17-16(13-7-3-4-9-15(13)23(25)26)20(28-19(14)17)22-10-11-27-2/h3-9,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOGKBTXNHXFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=CC=C4[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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